5-chloro-2-fluorophenyl isothiocyanate
Overview
Description
5-chloro-2-fluorophenyl isothiocyanate is an organic compound with the molecular formula C7H3ClFNS It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and isothiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluorophenyl isothiocyanate typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-1-fluoro-2-nitrobenzene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of Isothiocyanate: The resulting amine is then treated with thiophosgene (CSCl2) to form the isothiocyanate group.
The reaction conditions for these steps include maintaining appropriate temperatures and using solvents like ethanol or dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale reactors for the reduction of 4-chloro-1-fluoro-2-nitrobenzene.
Continuous Flow Systems: Implementing continuous flow systems for the formation of the isothiocyanate group to enhance efficiency and yield.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-fluorophenyl isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Reduction: The isothiocyanate group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines in solvents such as ethanol or acetonitrile.
Electrophilic Aromatic Substitution: Reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Halogenated Products: Resulting from electrophilic aromatic substitution.
Amines: Produced from the reduction of the isothiocyanate group.
Scientific Research Applications
5-chloro-2-fluorophenyl isothiocyanate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its ability to form bioactive compounds.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluorophenyl isothiocyanate involves its reactivity with nucleophiles and electrophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-fluoro-4-isothiocyanatobenzene
- 4-Bromo-1-fluoro-2-isothiocyanatobenzene
- 4-Chloro-1-fluoro-2-nitrobenzene
Comparison
5-chloro-2-fluorophenyl isothiocyanate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
4-chloro-1-fluoro-2-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUASREJPMXNHLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371456 | |
Record name | 4-chloro-1-fluoro-2-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247170-25-8 | |
Record name | 4-chloro-1-fluoro-2-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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